molecular formula C9H11F2N3O4 B2670775 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-50-5

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid

Cat. No. B2670775
CAS RN: 1946812-50-5
M. Wt: 263.201
InChI Key: UHORHUADWAMBRT-UHFFFAOYSA-N
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Description

“3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C9H11F2N3O4 . It is used commercially as an intermediate to several fungicides .


Synthesis Analysis

The synthesis of this compound could involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to difluoromethylation processes . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Mechanism of Action

The mechanism of action of this compound, when used as an intermediate in fungicides, involves the inhibition of succinate dehydrogenase (SDHI) .

Future Directions

The future directions for this compound could involve its use in the development of new fungicides . The field of difluoromethylation has seen significant advances in recent years, which could lead to new applications for this compound .

properties

IUPAC Name

3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-4(3-6(15)16)13-8(9(10)11)7(14(17)18)5(2)12-13/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHORHUADWAMBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid

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